molecular formula C12H13NO4S B3129427 4-(4-Methoxyphenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione CAS No. 339097-18-6

4-(4-Methoxyphenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione

Cat. No. B3129427
CAS RN: 339097-18-6
M. Wt: 267.3 g/mol
InChI Key: MXFYEYJWJACGJG-UHFFFAOYSA-N
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Description

The compound “4-(4-Methoxyphenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione” is a complex organic molecule. It contains a thiazinane ring, which is a six-membered cyclic structure containing one nitrogen atom, one sulfur atom, and four carbon atoms . The molecule also contains a methoxyphenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the methoxy group might be susceptible to reactions with strong acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a drug, its mechanism of action would involve interaction with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-8-12(15)13(11(14)7-18(8)16)9-3-5-10(17-2)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFYEYJWJACGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methoxyphenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
Reactant of Route 2
4-(4-Methoxyphenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
Reactant of Route 3
4-(4-Methoxyphenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
Reactant of Route 4
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4-(4-Methoxyphenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
Reactant of Route 5
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4-(4-Methoxyphenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
Reactant of Route 6
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4-(4-Methoxyphenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione

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